Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate
Description
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate is a sulfonamide-functionalized piperidine derivative with the molecular formula C₁₄H₁₇ClN₂O₆S (or C₁₄H₁₇N₂O₆S for non-chlorinated analogs) and an average molecular mass of 376.808 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 3-nitrobenzenesulfonyl chloride with ethyl piperidine-4-carboxylate in a basic aqueous medium to ensure dynamic pH control (e.g., pH 9–10 using Na₂CO₃) . Key structural features include a sulfonyl group at the piperidine nitrogen, a 3-nitroaryl substituent, and an ethyl ester moiety at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, including 1,3,4-oxadiazole derivatives with antibacterial properties .
Properties
IUPAC Name |
ethyl 1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-6-8-15(9-7-11)23(20,21)13-5-3-4-12(10-13)16(18)19/h3-5,10-11H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDQKZIOJKSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitrobenzene derivatives. One common method includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized at the 4-position with a carboxylate group.
Sulfonylation: The piperidine derivative is reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.
Esterification: The resulting sulfonylated piperidine is then esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Ethyl 1-((3-aminophenyl)sulfonyl)piperidine-4-carboxylate
Substitution: Various substituted piperidine derivatives
Hydrolysis: 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylic acid
Scientific Research Applications
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 3-nitro substituent (meta position) in the target compound introduces steric hindrance and electron-withdrawing effects, reducing reactivity compared to para-substituted analogs (e.g., 4-NO₂ or 4-Cl derivatives) .
- Synthetic Yields : Reactions involving para-substituted sulfonyl chlorides (e.g., 4-Cl, 4-F) generally achieve higher yields (>80%) due to better electrophilic reactivity and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Bioactivity of Selected Derivatives
Key Observations :
- Antibacterial Activity : The 3-nitrophenyl derivative’s oxadiazole analogs show moderate activity against Gram-positive bacteria, but para-substituted analogs (e.g., 4-Cl) exhibit superior potency due to enhanced membrane permeability .
- Enzyme Inhibition : Chlorine or sulfamoyl substituents improve target selectivity, as seen in CA XII and AChE inhibitors .
Biological Activity
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activity and potential therapeutic applications. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is a piperidine derivative characterized by a sulfonamide functional group and a nitrophenyl substituent. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and subsequent esterification. The specific synthetic route can influence the yield and purity of the final product, which is crucial for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent antibacterial effects, with reported MIC values ranging from 0.5 to 2 μg/mL against S. aureus .
Antidiabetic Activity
Another area of research focuses on the antidiabetic properties of piperidine derivatives. This compound has been evaluated for its ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
- In one study, derivatives similar to this compound demonstrated IC50 values in the range of 9.86 ± 0.03 μM for α-amylase inhibition, indicating strong potential as an antidiabetic agent compared to standard drugs like acarbose .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Nitrophenyl Group | Enhances antibacterial activity |
| Sulfonamide Group | Increases solubility and bioavailability |
| Alkyl Substituents | Alters lipophilicity and pharmacokinetics |
Studies have shown that para-substituted analogs often exhibit improved activity compared to ortho or meta substitutions, suggesting that steric factors play a crucial role in binding affinity to biological targets .
Study on Antibacterial Efficacy
A recent study evaluated a series of piperidine derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial properties, with some derivatives achieving MIC values lower than those of conventional antibiotics .
Antidiabetic Mechanism Investigation
Another investigation focused on the mechanism of action for antidiabetic effects. This compound was found to inhibit carbohydrate-digesting enzymes effectively, leading to reduced glucose absorption in vivo. This study provided insights into its potential as a therapeutic agent for managing diabetes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
